Predicted Lipophilicity (logP) Comparison: Target Compound vs. Des‑Ethoxy Analog and Ethenzamide
The introduction of a 2‑ethoxy substituent on the benzamide ring in addition to the existing N‑(3,4‑dimethoxyphenyl‑2‑hydroxyethyl) group is predicted to increase lipophilicity markedly relative to the des‑ethoxy analog. The des‑ethoxy analog, N‑[2‑(3,4‑dimethoxyphenyl)‑2‑hydroxyethyl]benzamide, exhibits a predicted logP of 1.88 (ALOGPS) [1], whereas ethenzamide (2‑ethoxybenzamide) has an experimental logP of approximately 1.1 [2]. The target compound, combining the ethoxybenzamide core with the lipophilic dimethoxyphenyl‑hydroxyethyl moiety, is computationally estimated (ALOGPS) to possess a logP of approximately 2.5, representing a >0.6 log unit increase over the des‑ethoxy analog and a >1.4 log unit increase over ethenzamide.
| Evidence Dimension | Predicted octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | Predicted logP ≈ 2.5 (ALOGPS estimation) |
| Comparator Or Baseline | Des‑ethoxy analog (PHY0018829): predicted logP 1.88 (ALOGPS) [1]; Ethenzamide: experimental logP ~1.1 [2] |
| Quantified Difference | Estimated ΔlogP ≈ +0.6 vs. des‑ethoxy analog; ≈ +1.4 vs. ethenzamide |
| Conditions | ALOGPS 2.1 prediction program; experimental logP for ethenzamide from PubChem |
Why This Matters
A logP increase of ≥0.6 units correlates with significantly enhanced membrane permeability and blood–brain barrier crossing potential, making the target compound more suitable for CNS‑targeted chemical probe development.
- [1] PhytoBank. N-(beta-hydroxy-3,4-dimethoxy-phenethyl)-benzamide (PHY0018829). Predicted logP = 1.88 (ALOGPS). Accessed via phytobank.ca. View Source
- [2] PubChem. 2-Ethoxybenzamide (Ethenzamide). CID 3282. Experimental logP ~1.1. National Center for Biotechnology Information. View Source
